![molecular formula C9H8N2O4S B2684293 {[(2-Cyanophenyl)sulfonyl]amino}acetic acid CAS No. 612044-14-1](/img/structure/B2684293.png)
{[(2-Cyanophenyl)sulfonyl]amino}acetic acid
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications
One of the primary applications of "{[(2-Cyanophenyl)sulfonyl]amino}acetic acid" related structures is in the synthesis of novel heterocyclic compounds with antimicrobial properties. For instance, Darwish et al. (2014) detailed the synthesis of a variety of heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds showed promising antibacterial and antifungal activities, highlighting their potential in addressing the need for new antimicrobial agents due to rising drug resistance (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).
Protective Role Against Free Radicals and Heavy Metals
Another significant application area is the role of sulfur-containing amino acids, derivatives of the core structure, in protecting against free radicals and heavy metals. Čolović et al. (2018) reviewed the antioxidant actions of sulfur-containing amino acids like methionine, cysteine, and taurine, which are essential in detoxifying toxic metals and scavenging free radicals, underscoring their importance in maintaining cellular health and function (Čolović, M., Vasić, V., Djuric, D., & Krstić, D., 2018).
Advanced Intermediates for Diverse Nitrogenous Heterocycles
The compound's derivatives also serve as advanced intermediates in the synthesis of diverse nitrogenous heterocycles. Smyslová et al. (2014) explored the intramolecular C- and N-arylation of derivatives to form various nitrogenous heterocycles, demonstrating the compound's utility in facilitating combinatorial chemistry for the development of new materials and potential pharmacological agents (Smyslová, P., Kisseljova, K., & Krchňák, V., 2014).
Environmental and Sensing Applications
Furthermore, novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of the mentioned compound have been developed for the treatment of dye solutions, showcasing improved water flux and dye rejection capabilities. This application is crucial for environmental remediation and water purification processes, demonstrating the compound's versatility beyond biomedical applications (Liu, Y., Zhang, S., Zhou, Z., Ren, J., Geng, Z., Luan, J., & Wang, G., 2012).
Mechanism of Action
Target of Action
The primary targets of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As a biochemical used in proteomics research , it may influence protein expression or function, but the specific effects are yet to be determined.
properties
IUPAC Name |
2-[(2-cyanophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c10-5-7-3-1-2-4-8(7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCZGKASBBKMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Cyanophenyl)sulfonyl]amino}acetic acid | |
CAS RN |
612044-14-1 |
Source
|
Record name | 2-(2-cyanobenzenesulfonamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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